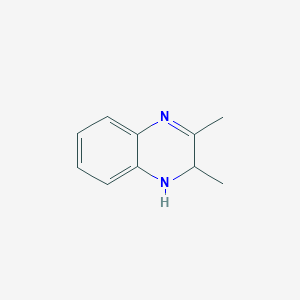

2,3-Dimethyl-1,2-dihydroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1,2-dihydroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGVFDLCOXUIKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NC2=CC=CC=C2N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2,3 Dimethyl 1,2 Dihydroquinoxaline and Its Analogs

Classical and Conventional Synthesis Methods

Traditional approaches to quinoxaline (B1680401) synthesis have laid the foundation for the construction of this important heterocyclic scaffold. These methods are often characterized by their straightforward reaction pathways and readily available starting materials.

Cyclocondensation Reactions with 1,2-Diamines and Dicarbonyl Compounds

The most fundamental and widely utilized method for synthesizing quinoxalines is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. sapub.orgresearchgate.net Specifically, 2,3-dimethyl-1,2-dihydroquinoxaline can be prepared through the reaction of o-phenylenediamine (B120857) with biacetyl (2,3-butanedione). chemicalbook.com

This reaction typically proceeds under acidic conditions or with the aid of a catalyst to facilitate the dehydration and subsequent cyclization. researchgate.netnih.gov A variety of catalysts have been employed to improve the efficiency and mildness of this transformation, including saccharin (B28170), ammonium (B1175870) heptamolybdate tetrahydrate, and alumina-supported heteropolyoxometalates. chemicalbook.comnih.govsid.ir The reaction is generally high-yielding and tolerates a range of substituents on both the diamine and dicarbonyl components, making it a versatile route to a wide array of quinoxaline derivatives. sid.irnih.gov

Table 1: Catalysts for Cyclocondensation of o-phenylenediamine and Biacetyl

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Saccharin | Methanol (B129727) | Room Temp. | 10 min | 92 | chemicalbook.com |

| (NH4)6Mo7O24·4H2O | EtOH/H2O | Room Temp. | - | High | sid.ir |

| Alumina-Supported Molybdophosphovanadates | Toluene | Room Temp. | 120 min | 92 | nih.gov |

The mechanism involves the initial formation of a Schiff base by the reaction of one amino group with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring. researchgate.net

Preparation from Isonitroso Compounds

An alternative classical approach involves the use of isonitroso compounds. For instance, quinoxaline derivatives can be synthesized from the cyclization of α-arylimino oximes of α-dicarbonyl compounds. sid.ir While not a direct route to this compound, this method highlights the versatility of starting materials for constructing the quinoxaline core.

Multi-Component Reactions

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like quinoxalines in a single step from three or more starting materials. mdpi.comresearchgate.net This approach is highly atom-economical and can rapidly generate diverse libraries of compounds. mdpi.com

One such example is the three-component reaction of o-phenylenediamine, an aldehyde, and an isocyanide, which can be catalyzed by ferric perchlorate (B79767) to produce N-cyclohexyl-3-aryl-quinoxaline-2-amines in excellent yields. researchgate.net Another three-component approach involves the reaction of o-phenylenediamines, aryl ketones, and elemental sulfur, catalyzed by a base like piperidine, to furnish quinoxaline-2-thiones. thieme-connect.com By using α-substituted acetophenones in this reaction, 2,3-dicarbo-substituted quinoxalines can be synthesized. thieme-connect.com More recently, a novel isocyanide-based three-component reaction has been developed, which proceeds through a zwitterionic intermediate to yield a variety of quinoxaline derivatives. acs.org

Table 2: Examples of Multi-Component Reactions for Quinoxaline Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| o-phenylenediamine, aldehyde, cyclohexyl isocyanide | Ferric perchlorate, acetonitrile, reflux | N-cyclohexyl-3-aryl-quinoxaline-2-amines | researchgate.net |

| o-phenylenediamines, aryl ketones, sulfur | Piperidine | Quinoxaline-2-thiones | thieme-connect.com |

| ortho-diisocyanoarenes, isocyanides, water/alcohols | Catalyst-free, 100-130°C | Quinoxaline derivatives | acs.org |

Specific Precursor-Based Routes (e.g., from N-acetylisatine derivatives)

The synthesis of quinoxaline derivatives can also be achieved from specialized precursors. For instance, a one-pot protocol for the synthesis of quinoxaline derivatives involves the condensation reaction of substituted isatin (B1672199) with substituted o-phenylenediamine in the presence of palladium acetate (B1210297) as a catalyst and triphenylphosphine (B44618) as a strong base. researchgate.netbohrium.com This method provides good to excellent yields under mild conditions. researchgate.net

Advanced and Green Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This includes the use of transition metal catalysts and other green chemistry approaches.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinoxalines, offering novel reaction pathways and improved efficiency. rsc.orgbohrium.com Palladium, in particular, has been extensively used in various catalytic cycles to construct the quinoxaline scaffold. researchgate.net

A notable example is the palladium-catalyzed reductive annulation of catechols and nitroarylamines, which provides a direct route to novel quinoxaline derivatives. rsc.orgrsc.org This method is advantageous due to its operational simplicity, the use of an easily available catalyst system, and a broad substrate scope without the need for pre-functionalization of the starting materials. rsc.orgrsc.org Palladium catalysts have also been employed in C-S bond cross-coupling reactions to synthesize functionalized quinoxalines. preprints.org

Other transition metals like copper, nickel, and iron have also been utilized in the synthesis of quinoxalines. bohrium.comorganic-chemistry.org For instance, copper-catalyzed three-component reactions of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) can produce quinoxalines in good yields. organic-chemistry.org Nickel-catalyzed systems have been developed for the synthesis of quinoxalines from 1,2-diamines and 2-nitroanilines. organic-chemistry.org

Table 3: Transition Metal-Catalyzed Syntheses of Quinoxaline Derivatives

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Palladium(II) acetate | Catechols, Nitroarylamines | Novel quinoxaline derivatives | Reductive annulation, operational simplicity | rsc.orgrsc.org |

| Copper(I) iodide | 2-Iodoanilines, Arylacetaldehydes, Sodium azide | Quinoxalines | One-pot, three-component | organic-chemistry.org |

| Nickel(II) bromide/1,10-phenanthroline | 1,2-Diamines or 2-Nitroanilines | Quinoxalines | Inexpensive catalyst system | organic-chemistry.org |

| Palladium(II) acetate | Substituted quinoxalines, Phenylthiophenols | 2-(Phenylsulfinyl)-6,7-dihydroquinoxaline derivatives | C-S bond cross-coupling/sulfonylation | preprints.org |

Microwave-Assisted and Photochemical Approaches

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of quinoxaline derivatives. benthamdirect.comdigitellinc.com This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov For instance, a library of 20 phenyl dihydrotriazines was synthesized using microwave irradiation, which dramatically reduced the reaction time from an average of 22 hours to 35 minutes, while also yielding purer products. nih.gov Microwave-assisted methods have been successfully applied to the synthesis of various quinoxaline derivatives, including those with antimicrobial and antifungal properties. digitellinc.comudayton.edu The synthesis of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile derivatives was achieved through a one-pot, three-step microwave-assisted method, allowing for the rapid generation of a 105-compound library. nih.gov Furthermore, microwave-assisted iron-catalyzed cyclization in water has been developed for the synthesis of quinazolinone derivatives, showcasing the potential for green chemistry applications. rsc.org

Photochemical reactions offer another modern approach to the synthesis of complex heterocyclic scaffolds. Photochemical dearomative cycloadditions of quinolines and alkenes have been developed to generate sterically congested products with high regio- and diastereoselectivity. nih.gov These reactions, often initiated by photosensitization of Lewis acid-complexed substrates, can be tuned by varying the solvent and substitution patterns. nih.gov Visible-light irradiation has been utilized for the metal- and additive-free cyclization of o-diisocyanoarenes with organic diselenides or thiols to produce a wide array of quinoxaline derivatives. nih.gov This method highlights the use of a xenon lamp as an effective light source. nih.gov Additionally, a photochemical approach has been employed to synthesize a tetrahydroquinoline library enriched with chemotypes relevant for epigenetic targets, demonstrating the utility of light-mediated reactions in drug discovery. nih.gov

Solvent-Free and Environmentally Benign Protocols

The development of solvent-free and environmentally benign protocols for the synthesis of quinoxaline derivatives aligns with the principles of green chemistry, aiming to reduce waste and the use of hazardous substances. benthamdirect.comijirt.org Several strategies have been established that utilize alternative reaction media or proceed without any solvent at all.

One notable approach involves the use of water as a reaction medium. The synthesis of quinoxalines has been achieved by simply stirring o-phenylenediamines and vicinal diketones in water at room temperature, often resulting in excellent yields. chim.it Another green method employs aqueous orange peel extract as a catalyst and solvent for the one-pot synthesis of indoloquinoxaline derivatives from isatin and o-phenylenediamine at room temperature. ijarsct.co.in

Solvent-free reactions, sometimes facilitated by grinding or gentle heating, offer a clean and efficient alternative. For example, 2-aryl-1,2,3,4-tetrahydroquinazolines have been synthesized by the direct reaction of 2-aminobenzylamine and benzaldehyde (B42025) derivatives without the need for catalysts or solvents. researchgate.net In cases where the reaction is sluggish, gentle heating to create a melt phase can lead to rapid and clean conversion. researchgate.net Similarly, a solvent-free method catalyzed by magnesium bromide has been developed for the multicomponent reaction of anilines and ketones to produce 1,2-dihydroquinolines with high regioselectivity. researchgate.net

The use of recyclable catalysts and eco-friendly solvents further contributes to the green synthesis of quinoxalines. benthamdirect.com For instance, PEG-400, a non-toxic and water-soluble polymer, has been used as a recyclable reaction medium for the synthesis of novel quinoxaline derivatives from 2-chloro quinoxaline under catalyst-free conditions. ripublication.com Transition-metal-free catalytic systems, such as those employing organocatalysts like camphor (B46023) sulfonic acid in aqueous ethanol (B145695), provide an environmentally friendly route to quinoxaline derivatives with short reaction times. nih.gov

Derivatization and Functionalization Approaches for Dihydroquinoxaline Scaffolds

Synthesis of Oxidized Derivatives (e.g., quinoxalinones, quinoxalinediones)

The oxidation of dihydroquinoxaline scaffolds is a common strategy to access quinoxalinones and quinoxalinediones, which are important heterocyclic motifs. A variety of methods have been developed for these transformations.

Visible light-mediated oxidation of quinoxalin-2(1H)-ones has proven to be an effective and environmentally friendly method for synthesizing quinoxalinediones. organic-chemistry.org One such approach utilizes recyclable graphitic carbon nitride (g-C3N4) as a heterogeneous photocatalyst under an ambient air atmosphere. This catalyst can be reused multiple times without significant loss of activity. organic-chemistry.org Another metal-free method employs an organic photocatalyst, Mes-Acr-MeClO4, to facilitate the oxygenation of quinoxalin-2(1H)-ones to quinoxaline-2,3-diones using molecular oxygen as the green oxidant. organic-chemistry.org

The synthesis of quinoxaline 1,4-dioxides, another class of oxidized derivatives, is most preparatively achieved through the Beirut reaction, which involves the cyclization of benzofuroxans with enamines. nih.gov For example, the reaction of benzofuroxan (B160326) with morpholinylcyclohexene yields 2,3-tetramethylenequinoxaline 1,4-dioxide. nih.gov

The synthesis of dihydroquinoxalinones can be achieved through various cyclocondensation reactions. For instance, new derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been synthesized and characterized for their potential biological activities. researchgate.net A highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones can be achieved from the reaction of monosubstituted o-phenylenediamines and aroylpyruvates, with the regioselectivity being switchable based on the reaction conditions. nih.gov

Introduction of Substituents (e.g., Methyl, Halogen)

The introduction of various substituents, such as methyl and halogen groups, onto the dihydroquinoxaline framework is crucial for modifying the chemical and biological properties of these compounds. nih.govstackexchange.comlibretexts.org

The synthesis of 2,3-dimethylquinoxaline (B146804) can be readily achieved through the condensation of o-phenylenediamine with 2,3-butanedione (B143835). chemicalbook.com This reaction can be carried out in methanol at room temperature using saccharin as a catalyst. chemicalbook.com

Halogenated quinoxaline derivatives can be prepared through various synthetic routes. For example, 2-chloro quinoxaline can serve as a starting material for the synthesis of a series of novel quinoxaline derivatives by reacting it with different nitrogen nucleophiles in the presence of PEG-400. ripublication.com The introduction of halogen substituents can also be achieved during the construction of the quinoxaline ring. For instance, an environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation involves the oxidative cyclization of o-phenylenediamine and α-bromo ketones, where the α-bromo ketones can bear various substituents, including halogens.

In the IUPAC nomenclature of substituted quinoxalines, when both methyl and halogen substituents are present, they are listed in alphabetical order. periodicchemistry.com For example, in a molecule containing both a chloro and a methyl group, "chloro" would precede "methyl" in the name. periodicchemistry.com The numbering of the quinoxaline ring would be done to give the substituents the lowest possible locants, with alphabetical order being the deciding factor in case of a tie. periodicchemistry.com

Formation of Fused Heterocyclic Systems (e.g., indoloquinoxalines)

The fusion of a quinoxaline ring with other heterocyclic systems, such as indole, leads to the formation of indoloquinoxalines, a class of compounds with significant biological and material science applications. ijarsct.co.inresearchgate.net

A straightforward and environmentally friendly method for the synthesis of indoloquinoxaline derivatives involves the condensation of isatin and o-phenylenediamine. This reaction can be catalyzed by aqueous orange peel extract at room temperature, offering a green alternative to conventional methods. ijarsct.co.in Another approach involves the reaction of isatin with o-phenylenediamine using tetrabutylammonium (B224687) bromide (TBAB) as a surfactant in water under heating conditions. ijarsct.co.in

The synthesis of indolo[2,3-b]quinoxaline dyes derived from anthraquinone (B42736) has been achieved through a cyclo-condensation reaction in good yield. researchgate.net These fused systems exhibit interesting photophysical and electrochemical properties, suggesting their potential use as n-type materials in optoelectronic devices. researchgate.net

Furthermore, the synthesis of poly-fused heterocyclic systems incorporating a thienoquinoxaline moiety has been described. These syntheses often start from 3-amino-thieno[2,3-b]quinoxaline derivatives, which are then reacted with other reagents to build the additional fused rings. researchgate.net

Stereoselective and Regioselective Synthesis of Dihydroquinoxaline Frameworks

The control of stereoselectivity and regioselectivity is a critical aspect of modern organic synthesis, enabling the preparation of specific isomers with desired biological activities and properties. numberanalytics.comnumberanalytics.com

Stereoselective Synthesis

The asymmetric hydrogenation of quinoxalines and quinoxalinones represents a powerful method for the synthesis of enantiopure tetrahydroquinoxalines (THQs) and dihydroquinoxalinones (DHQs). nih.gov A highly enantioselective method has been developed using a Rh–thiourea diphosphine catalytic system under mild conditions (1 MPa H2 pressure at room temperature). nih.gov This method has been successfully scaled up to the gram scale and adapted for continuous flow conditions without compromising yield or enantioselectivity. nih.gov The introduction of a strong Brønsted acid, such as HCl, was found to be crucial for activating the substrate and facilitating the catalytic cycle. nih.gov

Another example of stereoselective synthesis involves the preparation of perhydroquinoxaline-based κ receptor agonists. The synthesis of a hydroxylated perhydroquinoxaline started from diethyl 3-hydroxyglutarate and involved a key diastereoselective step to establish a tetrasubstituted cyclohexane (B81311) intermediate. nih.gov The piperazine (B1678402) ring was then annulated by reacting a silyloxy-substituted cyclohexanetriamine with dimethyl oxalate. nih.gov

Furthermore, a novel series of 1,2-dihydroquinolinehydrazonopropanoate derivatives have been synthesized via a stereoselective aza-Michael addition reaction between hydrazinylquinolinones and ethyl propiolate. nih.gov X-ray crystallography confirmed the E-configuration of the resulting products. nih.gov

Regioselective Synthesis

The regioselective synthesis of dihydroquinoxaline derivatives is essential for controlling the position of substituents on the heterocyclic core. A notable example is the switchable, highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones from monosubstituted o-phenylenediamines and aroylpyruvates. nih.gov The regioselectivity of the cyclocondensation can be controlled by the reaction conditions. For instance, performing the reaction in the presence of p-toluenesulfonic acid (p-TsOH) can enhance the formation of one regioisomer by increasing the electrophilicity of the α-keto group in the pyruvate. nih.gov

A highly efficient and regioselective method for the synthesis of 1,2-dihydroquinolines involves a solvent-free, magnesium bromide-catalyzed multicomponent reaction between an aniline (B41778) and two ketones. researchgate.net When using 3-substituted anilines and nonsymmetrically substituted ketones, a single regioisomer is predominantly formed out of the four possible products. researchgate.net

The synthesis of quinoxalines from asymmetrical o-phenylenediamines and ynones can also proceed with excellent regioselectivity (>20:1) under certain conditions. nih.gov This allows for the controlled synthesis of specific quinoxaline isomers.

| Reagents | Product | Catalyst/Conditions | Selectivity | Reference |

| Monosubstituted o-phenylenediamines, aroylpyruvates | 3,4-dihydroquinoxalin-2(1H)-ones | p-TsOH, DMF, rt | High regioselectivity | nih.gov |

| Aniline, two ketones | 1,2-dihydroquinolines | MgBr2, solvent-free | High regioselectivity | researchgate.net |

| Quinoxalines/quinoxalinones | Tetrahydroquinoxalines/dihydroquinoxalinones | Rh–thiourea diphosphine, H2, HCl | High enantioselectivity | nih.gov |

| Hydrazinylquinolinones, ethyl propiolate | 1,2-dihydroquinolinehydrazonopropanoate | Reflux in ethanol | Stereoselective (E-configuration) | nih.gov |

| Asymmetrical o-phenylenediamines, ynones | Quinoxalines | O2 | Excellent regioselectivity (>20:1) | nih.gov |

Reactivity and Reaction Mechanisms of 2,3 Dimethyl 1,2 Dihydroquinoxaline

Oxidation Pathways and Mechanisms

The dihydroquinoxaline ring is readily oxidized to form more stable aromatic systems. This transformation is a key feature of its reactivity, proceeding through different pathways depending on the reagents and conditions employed.

Formation of Aromatic and Carbonyl-Containing Quinoxaline (B1680401) Derivatives

The oxidation of 2,3-Dimethyl-1,2-dihydroquinoxaline typically leads to the formation of the highly stable aromatic compound, 2,3-dimethylquinoxaline (B146804). This dehydrogenation process involves the removal of two hydrogen atoms from the dihydropyrazine (B8608421) ring, resulting in the formation of a fully conjugated system. Various oxidizing agents can achieve this transformation, often under mild conditions.

Furthermore, oxidation can also lead to the formation of carbonyl-containing quinoxaline derivatives, such as quinoxalin-2(1H)-ones. These reactions often proceed through intermediates that are subsequently oxidized. For instance, the presence of certain catalysts can facilitate the introduction of an oxo group at the C2 position.

| Starting Material | Oxidizing Agent/Catalyst | Product(s) | Notes |

| This compound | Air (O₂) with catalyst | 2,3-Dimethylquinoxaline | Aromatization through dehydrogenation. |

| Dihydroquinoxalinones | Manganese(III) acetate (B1210297) | Furo[3,2-c]chromene derivatives | Example of oxidation of a related system. researchgate.net |

| Aryldiazo esters and 1,2-diamines | Carbene-mediated reaction | Quinoxalin-2-ones and Quinoxalines | A synthetic route that can lead to related oxidized products. researchgate.net |

Photoinduced Dehydrogenation Processes

Photoinduced reactions provide an alternative pathway for the dehydrogenation of the dihydroquinoxaline scaffold. While direct photoinduced dehydrogenation of this compound is not extensively documented, related systems like quinoxalin-2(1H)-ones undergo photoinduced dehydrogenative amination in the presence of air. acs.org This suggests that this compound itself can act as a photosensitizer.

The proposed mechanism involves the formation of singlet oxygen (¹O₂) which then reacts with a substrate to generate radical intermediates. acs.org These intermediates subsequently lead to the dehydrogenated product. This metal- and external photocatalyst-free method highlights the potential for using light to drive the aromatization of dihydroquinoxalines. acs.org

Reduction Reactions and Products

The 1,2-dihydroquinoxaline structure can be further reduced to yield 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline. This transformation involves the saturation of the C=N double bond within the dihydropyrazine ring.

Common reducing agents for this purpose include metal hydrides. For instance, sodium borohydride (B1222165) (NaBH₄), especially in the presence of additives like zinc chloride (ZnCl₂) or in an acidic medium like acetic acid, is effective for the reduction of the quinoxaline system. researchgate.net Catalytic hydrogenation, employing hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), is another widely used method for this reduction. nih.gov The reduction of 2,3-disubstituted quinoxalines with borane (B79455) in THF has been shown to be stereoselective, yielding exclusively the cis-isomers of the corresponding tetrahydroquinoxalines. researchgate.net

| Starting Material | Reducing Agent/Catalyst | Product | Key Features |

| Quinoxalines | NaBH₄/ZnCl₂ | 1,2,3,4-Tetrahydroquinoxalines | Rapid reduction under mild conditions. researchgate.net |

| Quinoxalines | Borane in THF | cis-1,2,3,4-Tetrahydroquinoxalines | Stereoselective reduction for 2,3-disubstituted quinoxalines. researchgate.net |

| Quinolines | H₃N∙BH₃ with Cobalt catalyst | 1,2-Dihydroquinolines | Controlled partial transfer hydrogenation. nih.gov |

| Quinolines | Photocatalysis with water | 1,2,3,4-Tetrahydroquinolines | Uses water as a hydrogen atom donor. nih.gov |

Substitution Reactions on the Dihydroquinoxaline Scaffold

The nitrogen atoms in the this compound ring are nucleophilic and can readily participate in substitution reactions, allowing for the introduction of various functional groups.

Halogenation (e.g., Bromination with N-Bromosuccinimide)

Halogenation, particularly bromination using N-Bromosuccinimide (NBS), is a key reaction for functionalizing the dihydroquinoxaline scaffold. While the direct bromination of this compound is not extensively detailed, studies on analogous tetrahydroquinolines show that NBS can act as both an electrophile and an oxidant. sapub.orgresearchgate.net The reaction likely proceeds through a radical mechanism, especially at the positions adjacent to the nitrogen atoms, which are analogous to benzylic positions. masterorganicchemistry.comresearchgate.net

The reaction of N-heterocycles with NBS can lead to either ring bromination or side-chain bromination, depending on the reaction conditions and the presence of radical initiators. researchgate.net For this compound, bromination is expected to occur at the N-H positions or potentially on the benzene (B151609) ring if activated.

Alkylation and Acylation Reactions

The secondary amine functionalities in the dihydroquinoxaline ring are susceptible to alkylation and acylation.

Alkylation involves the introduction of an alkyl group onto one or both nitrogen atoms. This can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The choice of base and solvent can influence the degree of alkylation (mono- or di-alkylation).

Acylation involves the introduction of an acyl group, typically from an acyl chloride or anhydride, onto the nitrogen atoms. Lewis acids can be used to catalyze the N-acylation of related heterocyclic systems. semanticscholar.org The reaction of this compound with an acylating agent would lead to the formation of N-acyl derivatives. For example, reaction with an acetylating agent can produce 1,4-diacetyl-2,3-dimethyl-1,2-dihydroquinoxaline.

| Reaction Type | Reagent(s) | Product Type | Mechanistic Notes |

| Alkylation | Alkyl Halide, Base | N-Alkyl-dihydroquinoxaline | Nucleophilic substitution at the nitrogen atom. |

| Acylation | Acyl Chloride/Anhydride, Base or Lewis Acid | N-Acyl-dihydroquinoxaline | Nucleophilic acyl substitution at the nitrogen atom. semanticscholar.orgderpharmachemica.com |

Cyclization and Ring-Closure Reactions

The formation of the 2,3-dimethylquinoxaline scaffold, the core of this compound, is a classic example of a cyclization and ring-closure reaction. The most common and direct method involves the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. In the case of 2,3-dimethylquinoxaline, this involves the reaction of o-phenylenediamine with 2,3-butanedione (B143835) (diacetyl).

The reaction proceeds through a well-established mechanism. Initially, one of the amino groups of the o-phenylenediamine attacks one of the carbonyl carbons of 2,3-butanedione, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon. A final dehydration step leads to the formation of the stable aromatic 2,3-dimethylquinoxaline ring.

To obtain the 1,2-dihydro form, a subsequent reduction of the aromatic 2,3-dimethylquinoxaline would be necessary. Alternatively, related dihydroquinoxaline derivatives can be synthesized through cascade reductive cyclization reactions of appropriately substituted precursors. For instance, the synthesis of N4-substituted 2,4-diaminoquinazolines has been achieved through a tandem condensation of a cyanoimidate with an amine followed by reductive cyclization, highlighting a pathway to related reduced heterocyclic systems. organic-chemistry.org

| Reactants | Reagents/Conditions | Product | Reaction Type |

| o-Phenylenediamine, 2,3-Butanedione | Typically refluxing in ethanol (B145695) or acetic acid | 2,3-Dimethylquinoxaline | Cyclocondensation |

| Methyl N-cyano-2-nitrobenzimidates, Amines | Iron-HCl system | N4-substituted 2,4-diaminoquinazolines | Tandem condensation and reductive cyclization |

Rearrangement Reactions and Their Mechanisms

Specific rearrangement reactions for this compound are not well-documented. However, the general class of quinoxalines and related heterocyclic compounds can undergo various rearrangement reactions, often catalyzed by acids or occurring under thermal or photochemical conditions. berhamporegirlscollege.ac.innih.gov

One type of rearrangement that could be envisaged for dihydro-derivatives involves the migration of substituents. For instance, under acidic conditions, protonation of the dihydroquinoxaline ring could potentially lead to the formation of a carbocationic intermediate, which could then undergo skeletal rearrangements. Such rearrangements are common in carbocation chemistry and aim to form a more stable carbocationic species. youtube.commasterorganicchemistry.com

Another possibility is the occurrence of sigmatropic rearrangements, which are concerted pericyclic reactions involving the migration of a sigma-bond across a pi-system. youtube.com While less common, such rearrangements are known in various heterocyclic systems.

It is important to note that these are plausible rearrangement pathways based on general organic chemistry principles, and specific studies on this compound are needed for confirmation.

| Rearrangement Type | General Mechanism | Potential Outcome for Dihydroquinoxaline Derivatives |

| Acid-catalyzed skeletal rearrangement | Formation of a carbocation intermediate followed by migration of an alkyl or aryl group. youtube.commasterorganicchemistry.com | Isomerization of the substituent pattern on the heterocyclic or benzene ring. |

| Sigmatropic rearrangement | Concerted pericyclic reaction involving the migration of a sigma-bond. youtube.com | Change in the position of substituents or ring atoms. |

Mechanistic Studies and Kinetic Investigations

For example, the bromination of 2,3-dimethylquinoxaline has been studied, and research has been conducted on the synthesis and reactions of various derivatives. byu.edu Furthermore, mechanistic studies on the formation of quinoxaline rings from o-diamines and dehydro-D-erythorbic acid have been reported, providing insight into the cyclization process. nih.gov

Kinetic data for reactions involving this compound is scarce. To understand the reactivity of this compound, kinetic studies on key reactions such as oxidation, reduction, and substitution would be necessary. Such studies would provide valuable information on reaction rates, activation energies, and the influence of reaction conditions on the product distribution.

Advanced Spectroscopic and Structural Elucidation of 2,3 Dimethyl 1,2 Dihydroquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,3-Dimethyl-1,2-dihydroquinoxaline, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to unambiguously assign the resonances and confirm the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2,3-dimethylquinoxaline (B146804), distinct signals are observed for the methyl carbons and the aromatic and heterocyclic ring carbons. chemicalbook.com In this compound, one would expect to see signals for the methyl carbons, the two saturated carbons in the dihydropyrazine (B8608421) ring, and the carbons of the benzene (B151609) ring. docbrown.info The chemical shifts of the C2 and C3 carbons would be significantly different from their counterparts in the fully aromatic 2,3-dimethylquinoxaline due to the change in hybridization from sp² to sp³.

Table 1: Expected NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl Protons (CH₃) | ~1.2-1.5 | ~15-25 |

| C2-H and C3-H | ~3.5-4.5 | ~50-60 |

| N-H | Variable, broad | - |

| Aromatic Protons | ~6.5-7.5 | ~110-140 |

| Aromatic Carbons | - | ~110-140 |

Note: The values in this table are estimations based on general principles of NMR spectroscopy and data for similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for establishing connectivity between different parts of the molecule. epfl.ch

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the C2-H and the N-H proton, as well as between adjacent protons on the aromatic ring. This helps in assigning the specific positions of the aromatic protons. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.chsdsu.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). epfl.chsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. epfl.ch In the case of this compound, HMBC would show correlations between the methyl protons and the C2 and C3 carbons, as well as correlations from the aromatic protons to various carbons in the benzene ring and the heterocyclic ring. sdsu.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups and molecular vibrations within a compound. nih.govarxiv.org

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic ring would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Bending vibrations for C-H and N-H bonds would be found at lower wavenumbers. scialert.net

Raman spectroscopy provides complementary information to IR spectroscopy. nih.govarxiv.org Non-polar bonds, such as the C=C bonds in the aromatic ring, often give strong Raman signals. The symmetric vibrations of the molecule are also typically more intense in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch | 3300-3500 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2970 | IR, Raman |

| C=C Aromatic Stretch | 1450-1600 | IR, Raman |

| N-H Bend | 1550-1650 | IR |

| C-H Bend | 1350-1480 | IR |

Note: These are general ranges and the exact positions of the peaks can be influenced by the specific molecular environment.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

The UV-Vis absorption spectrum of quinoxaline (B1680401) derivatives typically shows multiple absorption bands corresponding to π-π* and n-π* electronic transitions. symbiosisonlinepublishing.comvixra.org For a related compound, 2,3-dimethylquinoxaline, absorption maxima have been observed around 315 nm. researchgate.net The introduction of the dihydro- structure in this compound would likely lead to a blue shift (shift to shorter wavelengths) in the main absorption bands compared to the fully aromatic quinoxaline, as the extent of conjugation is reduced.

Fluorescence spectroscopy provides information about the emission of light from the excited state of a molecule. Quinoxaline derivatives are known to be fluorescent, and their emission properties are sensitive to the molecular structure and environment. symbiosisonlinepublishing.com

Solvent Effects on Electronic Transitions and Spectra

The polarity of the solvent can significantly influence the position and intensity of absorption and emission bands. researchgate.net In polar solvents, polar molecules are stabilized, which can lead to shifts in the energy levels of the ground and excited states. For π-π* transitions, an increase in solvent polarity often leads to a red shift (bathochromic shift) in the absorption maximum. researchgate.net Conversely, for n-π* transitions, a blue shift (hypsochromic shift) is often observed with increasing solvent polarity. researchgate.net Studying the UV-Vis and fluorescence spectra of this compound in a range of solvents with varying polarities can provide valuable information about the nature of the electronic transitions and the dipole moments of the ground and excited states. rsc.org For instance, upon acidification of a solution of 2,3-dimethylquinoxaline, a bathochromic shift is observed, indicating changes in the electronic structure upon protonation. researchgate.net

Excited State Properties

The properties of the molecule in its electronically excited state, such as its lifetime and geometry, can be investigated using time-resolved spectroscopic techniques. The excited state dynamics of related push-pull molecules have been studied, revealing processes such as internal charge transfer and conformational changes occurring on the picosecond timescale. rsc.org The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is another important parameter that characterizes the efficiency of the fluorescence process and can be influenced by non-radiative decay pathways. rsc.org Investigating the excited state properties of this compound would provide a deeper understanding of its photophysical behavior.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis, including molecular weight determination and fragmentation patterns specifically for this compound, is not documented in the reviewed scientific literature. Therefore, no data tables or specific research findings on its mass spectrometric behavior can be provided at this time.

X-ray Diffraction for Solid-State Molecular and Crystal Structures

There are no published X-ray diffraction studies specifically for this compound. Consequently, information regarding its solid-state molecular and crystal structure, including unit cell dimensions, space group, and other crystallographic parameters, is not available.

Other Advanced Spectroscopic Methods (e.g., Electron Spin Resonance, Mössbauer, Photoelectron Spectroscopy)

Investigations into the properties of this compound using other advanced spectroscopic techniques such as Electron Spin Resonance (ESR), Mössbauer spectroscopy, or Photoelectron Spectroscopy (PES) have not been reported in the available scientific literature. As such, no data or research findings from these methods can be presented.

Computational Chemistry and Theoretical Investigations of 2,3 Dimethyl 1,2 Dihydroquinoxaline

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. wikipedia.org Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to study quinoxaline (B1680401) systems. scholarsresearchlibrary.comresearchgate.net DFT, particularly with functionals like B3LYP, is a popular choice for studying the electronic properties and reactivity of quinoxaline derivatives due to its balance of accuracy and computational cost. researchgate.netresearchgate.net These methods are employed to calculate various parameters such as molecular orbital energies, energy gaps, and dipole moments, which help in understanding the molecule's behavior. orientjchem.org

Ab initio methods, meaning "from the beginning," solve the electronic Schrödinger equation without empirical parameters, using only physical constants as input. wikipedia.org The Hartree-Fock (HF) method is the simplest form, though more advanced post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy by better accounting for electron correlation. nih.gov These methods are crucial for obtaining benchmark-quality results for structures, thermochemistry, and spectroscopic properties. nih.gov

For quinoxaline derivatives, DFT calculations using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p) have been successfully used to investigate their structural and electronic properties. researchgate.netorientjchem.orgnih.gov Such studies provide a theoretical framework for understanding the properties of 2,3-Dimethyl-1,2-dihydroquinoxaline.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like this compound, which contains a non-aromatic dihydropyrazine (B8608421) ring, conformational analysis is crucial. This analysis explores the different spatial arrangements (conformers) of the atoms and identifies the most stable ones.

The dihydroquinoxaline moiety is generally not planar. nih.gov For instance, in a related compound, 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, a dihedral angle of 4.51 (5)° was observed between the constituent rings of the dihydroquinoxaline system. nih.gov The substituents on the ring significantly influence the preferred conformation. In this compound, the two methyl groups can exist in different orientations (axial or equatorial-like positions relative to the heterocyclic ring). The relative stability of these conformers is determined by steric interactions, such as 1,3-diaxial interactions, which are common in substituted cyclohexanes and similar six-membered rings. libretexts.org The most stable conformer will be the one that minimizes these unfavorable steric clashes, likely placing the bulky methyl groups in equatorial-like positions. libretexts.org

Theoretical calculations, typically using DFT methods, can predict the bond lengths, bond angles, and torsion angles of the most stable conformer. nih.gov Although specific data for this compound is not available, the table below shows theoretically calculated geometric parameters for a similar structure, 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, which illustrates the type of data obtained from such studies.

Table 1: Selected Optimized Geometrical Parameters for a Related Dihydroquinoxaline Derivative (Data for 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C6—N1—C9—C10 Torsion Angle | -78.78 (10) |

| Dihedral angle between phenyl and pyrazine (B50134) rings | 30.87 (4) |

| Dihedral angle between dihydroquinoxaline rings | 4.51 (5) |

Source: nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Orbitals, Energy Gaps)

The electronic structure of a molecule is key to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov

In studies of various quinoxaline derivatives, the HOMO and LUMO are often found to be localized over the quinoxaline ring system. nih.govnih.gov For example, in 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, both frontier orbitals extend over the entire molecule. nih.gov The energy gap for this molecule was calculated to be 3.8918 eV. nih.gov Such calculations for this compound would reveal how the methyl groups and the dihydro nature of the ring influence its electronic properties and reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Related Quinoxaline Derivative (Data for 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.1381 |

| ELUMO | -2.2463 |

| Energy Gap (ΔE) | 3.8918 |

Source: nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. researchgate.net

For quinoxaline derivatives, MEP maps often show negative potential localized around the nitrogen atoms due to their high electronegativity, making them sites for interaction with electrophiles or metal ions. researchgate.net The aromatic and aliphatic parts of the molecule will also show distinct electrostatic potentials. An MEP analysis of this compound would pinpoint the electron-rich nitrogen centers and the electrostatic landscape of the rest of the molecule, providing insights into its intermolecular interactions. scispace.comchemrxiv.org

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, and more importantly, the transition states that connect them. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and thus the rate of the reaction.

For quinoxaline chemistry, theoretical studies can explore various reactions, such as oxidation, reduction, or cycloaddition. iiste.org For instance, the reduction of 2,3-dimethylindole (B146702) to its corresponding indoline (B122111) has been studied, showing high stereoselectivity. clockss.org A similar theoretical study on the reduction of this compound could predict the stereochemical outcome and the most favorable reaction pathway.

Furthermore, gas-phase thermolysis reactions of related heterocyclic compounds have been investigated by mapping the potential energy surfaces for different reaction pathways, including concerted and stepwise mechanisms. nih.gov Such studies for this compound could predict its thermal stability and decomposition products by calculating the activation energies for different bond-breaking processes.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. nih.gov While calculated frequencies are often systematically higher than experimental ones, they can be scaled to achieve good agreement. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. southampton.ac.uk Comparing these predicted spectra with experimental data for this compound would provide a powerful confirmation of its structure and conformation. Studies on similar molecules have shown good agreement between experimental and theoretical vibrational and NMR data. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Quinoxaline |

| 2,3-dimethylquinoxaline (B146804) |

| 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one |

| 2,3-dimethylindole |

Intermolecular Interactions and Crystal Packing Modalities

Theoretically, the molecule possesses key features for engaging in several types of non-covalent interactions:

Hydrogen Bonding: The presence of N-H bonds in the dihydroquinoxaline ring provides sites for hydrogen bond donation. The nitrogen atoms themselves can act as hydrogen bond acceptors. These interactions would be a primary determinant of the crystal lattice structure.

π-π Stacking: The aromatic benzene (B151609) ring portion of the quinoxaline system allows for π-π stacking interactions, where parallel aromatic rings align to create stabilizing electrostatic interactions.

While specific data for this compound is absent, studies on related quinoxaline derivatives provide insights into potential packing motifs. For instance, research on cocrystals of 1,4-dihydroquinoxaline-2,3-dione demonstrates the prevalence of N-H···O=C hydrogen bonds and π-stacking interactions in defining the three-dimensional structure. orientjchem.orgrsc.org The specific arrangement and relative contribution of these forces for this compound would require dedicated crystallographic and computational analysis.

Interactive Data Table: Potential Intermolecular Interactions

| Interaction Type | Donor/Acceptor Group (in this compound) | Potential Role in Crystal Packing |

| Hydrogen Bonding | N-H (donor), N (acceptor) | Primary structural motif formation |

| π-π Stacking | Benzene ring | Stabilization of layered structures |

| C-H···π Interactions | Methyl C-H and Benzene π-system | Directional packing stabilization |

| Van der Waals Forces | Entire molecule | General cohesive packing |

Quantitative Structure-Property Relationships (QSPR) for Chemical Reactivity

A Quantitative Structure-Property Relationship (QSPR) study specifically targeting the chemical reactivity of this compound has not been identified in the reviewed literature. QSPR models are statistical tools that correlate variations in the chemical structure with changes in a specific property, such as reactivity. nih.govnih.gov

Developing a QSPR model for the chemical reactivity of this compound would involve several key steps:

Data Set Compilation: A dataset of structurally related dihydroquinoxaline derivatives with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants) would be required.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These can be categorized as constitutional, topological, geometric, and quantum-chemical descriptors. nih.gov

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical relationship between the descriptors and the observed reactivity would be established. nih.gov

Model Validation: The predictive power and robustness of the developed model would be rigorously tested.

Theoretical investigations using methods like Density Functional Theory (DFT) on related quinoxaline derivatives have been performed to calculate quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). orientjchem.org These parameters are often used as descriptors in QSPR studies as they provide insight into the electron-donating and accepting capabilities of a molecule, which are fundamental to its reactivity. For example, a higher E-HOMO value suggests a greater tendency to donate electrons, while a lower E-LUMO value indicates a greater ability to accept electrons.

Interactive Data Table: Key Descriptors for a Hypothetical QSPR Study of Reactivity

| Descriptor Class | Specific Descriptor Example | Relevance to Chemical Reactivity |

| Quantum-Chemical | E-HOMO (Energy of Highest Occupied Molecular Orbital) | Indicates nucleophilicity/electron-donating ability |

| Quantum-Chemical | E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates electrophilicity/electron-accepting ability |

| Quantum-Chemical | Mulliken Atomic Charges | Provides insight into local reactive sites (e.g., partial positive or negative charges on atoms) |

| Electronic | Dipole Moment | Influences interactions with polar reactants and solvents |

| Steric | Molecular Volume / Surface Area | Describes the steric hindrance around potential reactive sites |

Without a dedicated study, any quantitative prediction of the chemical reactivity of this compound remains speculative. The development of a specific QSPR model would be a valuable research endeavor to enable the prediction of reactivity for novel derivatives within this chemical class.

Coordination Chemistry of Dihydroquinoxaline Derivatives As Ligands

Synthesis and Characterization of Metal Complexesresearchgate.netisca.me

The synthesis of metal complexes with dihydroquinoxaline-based ligands is a rich area of research, exploring the formation of various complex architectures. isca.me

The design of dihydroquinoxaline ligands is a key aspect of developing new metal complexes. The versatility of the quinoxaline (B1680401) scaffold allows for the introduction of various substituent groups, which can influence the electronic and steric properties of the ligand. This, in turn, affects the coordination behavior and the resulting complex's geometry and stability. researchgate.net For instance, ligands can be designed to be bidentate, tridentate, or even polydentate, offering multiple binding sites for metal ions. researchgate.netnih.gov The strategic placement of donor atoms like nitrogen and oxygen allows for the formation of stable chelate rings with the metal center. researchgate.netisca.in

Dihydroquinoxaline derivatives readily form complexes with a variety of transition metal ions, including but not limited to manganese(II), iron(III), cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.netnih.gov The complexation reactions are typically carried out by reacting the ligand with a metal salt in a suitable solvent. rdd.edu.iq The resulting complexes exhibit a range of coordination numbers and geometries, often influenced by the nature of the metal ion, the ligand's denticity, and the reaction conditions. isca.innih.govnist.govresearchgate.net

The structural diversity of metal complexes with dihydroquinoxaline ligands extends to the formation of mono-, bi-, and polynuclear species. isca.meisca.in Mononuclear complexes consist of a single metal center coordinated to one or more ligands. nih.gov Binuclear complexes, containing two metal centers, can be formed when the ligand is designed to bridge between the two metals. isca.in Furthermore, the use of polytopic ligands, which possess multiple distinct binding sites, can lead to the self-assembly of polynuclear complexes with three or more metal ions. isca.incapes.gov.br These polynuclear systems are of particular interest for their potential applications in magnetism and catalysis. capes.gov.brrsc.org

The coordination chemistry of dihydroquinoxalines also encompasses the formation of mixed-ligand and macrocyclic complexes. isca.meisca.in Mixed-ligand complexes are formed when the metal ion is coordinated to more than one type of ligand. isca.in This approach allows for the fine-tuning of the electronic and steric environment around the metal center. Macrocyclic complexes can be synthesized through template reactions, where the metal ion directs the cyclization of precursor molecules to form a large ring structure encapsulating the metal. isca.me

Structural Elucidation of Metal Complexesisca.meisca.in

A comprehensive understanding of the structure and bonding in these metal complexes is achieved through a combination of spectroscopic techniques. isca.meisca.in

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for characterizing dihydroquinoxaline metal complexes. researchgate.netekb.eg Changes in the vibrational frequencies of the ligand upon coordination provide direct evidence of metal-ligand bond formation. rdd.edu.iq For example, shifts in the ν(C=N) and other characteristic bands of the quinoxaline ring can confirm the involvement of the nitrogen atoms in coordination. rdd.edu.iqekb.eg The appearance of new bands at lower frequencies can often be attributed to metal-nitrogen and metal-oxygen stretching vibrations. rdd.edu.iq

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy in the UV-Vis region provides information about the electronic transitions within the complex. researchgate.netnih.gov These spectra can help to elucidate the geometry of the complex and the nature of the metal-ligand bonding. researchgate.net Metal-to-ligand charge transfer (MLCT) bands are often observed in these complexes. isca.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the structure of diamagnetic metal complexes in solution. researchgate.netisca.me Chemical shift changes in the ligand's proton and carbon signals upon complexation can reveal the coordination sites. rdd.edu.iq

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complexes and can provide information about their fragmentation patterns, further confirming their composition. isca.me

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, ESR (or EPR) spectroscopy is a powerful technique to probe the electronic environment of the unpaired electrons. isca.innih.gov The g-values and hyperfine coupling constants obtained from ESR spectra can provide insights into the geometry of the complex and the nature of the metal-ligand interactions. rsc.orgnih.gov

Table of Spectroscopic Data for Dihydroquinoxaline Metal Complexes

| Technique | Key Observables | Information Gained |

| IR | Shifts in ν(C=N), ν(N-H); Appearance of M-N, M-O bands | Confirmation of coordination sites |

| UV-Vis | d-d transitions, MLCT bands | Coordination geometry, electronic structure |

| NMR | Chemical shift changes of ligand protons/carbons | Identification of coordination sites in solution |

| Mass Spec | Molecular ion peak, fragmentation pattern | Molecular weight and composition |

| ESR | g-values, hyperfine coupling | Electronic structure of paramagnetic complexes |

| XRD | Bond lengths, bond angles, crystal structure | Definitive 3D structure |

Magnetic Properties and Molar Conductance Studies

The investigation of magnetic properties and molar conductance provides crucial insights into the geometry and electrolytic nature of metal complexes.

Magnetic Properties

The magnetic behavior of transition metal complexes is primarily dictated by the number of unpaired electrons in the d-orbitals of the central metal ion. For many first-row transition metal complexes, the magnetic moment can be estimated using the spin-only formula:

μ_so = √{n(n+2)} B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons. The measured magnetic moment can help in determining the oxidation state and the geometry of the metal center. mdpi.com For instance, a significantly higher experimental value compared to the spin-only value may suggest an orbital contribution to the magnetic moment. iosrjournals.org

Complexes can be classified based on their interaction with a magnetic field:

Paramagnetic substances contain unpaired electrons and are drawn into a magnetic field. nih.gov

Diamagnetic compounds have all their electrons paired and are weakly repelled by a magnetic field. nih.gov

Ferromagnetic materials exhibit strong magnetic properties due to the parallel alignment of magnetic moments in domains. nih.gov

Antiferromagnetic materials have unpaired electrons, but the magnetic moments align in an anti-parallel manner, often resulting in a lower net magnetic moment. nih.gov

The magnetic susceptibility of these complexes is also temperature-dependent, which can further elucidate their magnetic nature. iosrjournals.org

Molar Conductance Studies

Molar conductance (Λ_M) measurements in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are used to determine whether the coordinated ligands are neutral or ionic. researchgate.net The conductivity of a complex in solution depends on the number of ions present. By comparing the measured molar conductance value with established ranges for different electrolyte types, the nature of the complex can be inferred. For example, in a 10⁻³ M DMSO solution, complexes with low molar conductance values are considered non-electrolytes, indicating that the anions are coordinated to the metal ion. nih.govnih.gov Conversely, higher values suggest that some anions are not part of the coordination sphere and exist as free ions in the solution, classifying the complex as a 1:1, 1:2, or other type of electrolyte. scispace.com

Below is a representative table of molar conductance values for some transition metal complexes with quinoxaline-derived ligands in DMSO, illustrating how these values help in characterizing the complexes.

| Complex | Molar Conductance (Λ_M) in DMSO (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature |

|---|---|---|

| [Co(L)Cl₂] | 31 | 1:1 Electrolyte |

| [Ni(L)Cl₂] | 40 | 1:1 Electrolyte |

| [Cu(L)Cl₂] | 19 | Non-electrolyte |

| [Zn(L)Cl₂] | 14 | Non-electrolyte |

| [Cd(L)₂]Cl₂ | 73 | Electrolyte |

Data in this table is representative of typical values found for quinoxaline derivative complexes and is for illustrative purposes. nih.govscispace.comscielo.br

Stability Constants and Thermodynamic Parameters of Complex Formation

The stability of metal complexes with a given ligand often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is influenced by factors such as the ionic radius and the ligand field stabilization energy of the metal ions.

The determination of stability constants is often carried out using potentiometric titration. From the temperature dependence of the stability constants, important thermodynamic parameters such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) of the complexation reaction can be determined using the following relationships:

ΔG° = -RTlnK ΔG° = ΔH° - TΔS°

These parameters provide deeper insight into the spontaneity and nature of the complex formation process.

A negative ΔG indicates a spontaneous reaction.

A negative ΔH suggests that the reaction is exothermic.

A positive ΔS indicates an increase in randomness during the complex formation, which is often the case when chelation occurs.

The table below presents hypothetical thermodynamic data for the formation of metal complexes with a dihydroquinoxaline derivative to illustrate these concepts.

| Metal Ion | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|---|

| Co(II) | 5.8 | -33.1 | -15.2 | 60.1 |

| Ni(II) | 6.5 | -37.1 | -18.5 | 62.4 |

| Cu(II) | 7.9 | -45.1 | -22.0 | 77.5 |

| Zn(II) | 5.5 | -31.4 | -14.3 | 57.4 |

This table contains illustrative data for educational purposes, reflecting general trends in complex formation.

Electrochemical Behavior of Quinoxaline-Metal Complexes

The electrochemical properties of quinoxaline-metal complexes are typically investigated using techniques like cyclic voltammetry. This method provides information about the redox processes (oxidation and reduction) of the metal ion and the ligand within the complex. The resulting voltammogram shows peaks corresponding to these redox events, and their potentials can be used to understand the electronic effects of the ligand on the metal center and the stability of different oxidation states.

For many transition metal complexes, the metal center can undergo reversible or irreversible oxidation or reduction. For example, a Ru(II) complex might be oxidized to Ru(III). The potential at which this occurs is influenced by the electron-donating or electron-withdrawing nature of the substituents on the quinoxaline ligand. nih.gov Electron-withdrawing groups tend to make the metal center more difficult to oxidize, resulting in a higher oxidation potential. nih.gov

The ligand itself can also be electrochemically active, undergoing reduction at negative potentials. The electrochemical behavior of these complexes is crucial for their application in areas like catalysis and sensor technology.

Photophysical and Luminescent Properties of Coordination Compounds

Many quinoxaline-based coordination compounds exhibit interesting photophysical properties, including luminescence. The luminescent behavior of these complexes can originate from different electronic transitions:

Ligand-centered (LC) transitions: These are π-π* or n-π* transitions primarily localized on the quinoxaline ligand.

Metal-to-ligand charge transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.

Ligand-to-metal charge transfer (LMCT): An electron transition occurs from a ligand-based orbital to a metal-based orbital.

The nature of both the metal ion and the ligand, including its substituents, determines the type of emission observed. For instance, complexes with d¹⁰ metal ions like Zn(II) or Cd(II) often exhibit ligand-based luminescence, as d-d transitions are not possible. The coordination to the metal ion can enhance the luminescence of the ligand, a phenomenon known as chelation-enhanced fluorescence.

In contrast, complexes with metals like Ru(II) or Ir(III) are well-known for their strong MLCT-based emission. scispace.com The emission wavelength and quantum yield can be tuned by modifying the structure of the quinoxaline ligand. The study of these properties is important for the development of materials for applications such as organic light-emitting diodes (OLEDs) and luminescent sensors.

Below is a table with representative photophysical data for hypothetical metal complexes of a dihydroquinoxaline derivative.

| Complex | Absorption λ_max (nm) | Emission λ_em (nm) | Quantum Yield (Φ) | Origin of Emission |

|---|---|---|---|---|

| [Zn(L)₂] | 350 | 450 | 0.15 | Ligand-Centered (LC) |

| [Ru(L)₃]²⁺ | 452 | 610 | 0.05 | Metal-to-Ligand Charge Transfer (MLCT) |

| [Ir(L)₂(ppy)]⁺ | 380 | 580 | 0.25 | Mixed MLCT/LC |

This table presents illustrative data to demonstrate the typical photophysical properties observed in such complexes.

Advanced Applications in Organic Synthesis and Materials Science Non Biological Focus

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

The dihydroquinoxaline framework serves as a valuable and reactive intermediate in the synthesis of more complex molecular architectures. Its ability to be readily oxidized to the corresponding aromatic quinoxaline (B1680401) or to participate in various ring-forming and modification reactions makes it a versatile building block.

Synthesis of Diverse Heterocyclic Frameworks

The 2,3-dimethyl-1,2-dihydroquinoxaline structure is a precursor for creating a variety of other heterocyclic systems. The synthesis of quinolines, for instance, can be achieved through methods like the Doebner-Miller synthesis, which involves the reaction of anilines with α,β-unsaturated carbonyl compounds. clockss.org While not a direct reaction of this compound, the underlying principles of cyclization and aromatization are fundamental to the chemistry of such nitrogen-containing heterocycles. The dihydro- form can be seen as a stabilized intermediate that can be readily converted to the fully aromatic 2,3-dimethylquinoxaline (B146804), which can then undergo further functionalization.

The synthesis of complex, fused heterocyclic systems often relies on building blocks that can be manipulated under controlled conditions. For example, the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones has been achieved through palladium-catalyzed C-H functionalization reactions, demonstrating the utility of related heterocyclic scaffolds in building complex bis-heterocycles. nih.gov The reactivity of the N-H bonds and the adjacent carbon atoms in the dihydro-pyrazine ring of this compound provides handles for similar synthetic elaborations.

Enabling Cycloaddition and Coupling Reactions

Cycloaddition reactions are powerful tools for constructing cyclic compounds in a highly efficient and stereocontrolled manner. The aromatic counterpart of this compound, 2,3-dimethylquinoxaline, has been shown to participate in Diels-Alder reactions. rsc.org This type of [4+2] cycloaddition, where the quinoxaline acts as the diene component, allows for the rapid construction of complex, polycyclic frameworks. organic-chemistry.org Given that this compound can be easily oxidized to its aromatic form, it serves as a stable precursor for these powerful synthetic transformations.

The Huisgen 1,3-dipolar cycloaddition is another key reaction for building five-membered heterocycles, such as triazoles, from azides and alkynes. organic-chemistry.orgwikipedia.org While direct participation of the dihydroquinoxaline ring in this manner is less common, it can be functionalized with azide (B81097) or alkyne groups to serve as a scaffold for "click chemistry" reactions, thereby linking it to other molecular fragments.

Furthermore, cross-coupling reactions are fundamental to modern organic synthesis. Quinoxalinone derivatives, which are structurally related to this compound, undergo iron-catalyzed oxidative cross-coupling reactions with indoles to form 3-(indol-3-yl)quinoxalin-2-one derivatives. nih.gov Similarly, ruthenium-catalyzed three-component deaminative coupling reactions provide access to 2,3-disubstituted quinoline (B57606) derivatives. rsc.org These examples highlight the reactivity of the quinoxaline scaffold in transition metal-catalyzed reactions, a reactivity that can be extended to derivatives of this compound.

Integration into Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

Quinoxaline derivatives are known for their electron-deficient nature, making them excellent candidates for use in electronic materials, particularly as electron-transporting or emissive materials in Organic Light-Emitting Diodes (OLEDs). The introduction of a quinoxaline core into a molecule can enhance its thermal stability and tune its electronic properties.

Novel quinoxaline derivatives have been designed for use as hole-transporting layers, hosts or guests in the emitting layer, or electron-transporting layers of OLED devices. google.com These materials often feature extended conjugation to achieve the desired photophysical properties. For instance, quinoxaline-based materials have been developed as emitters exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient OLEDs. rsc.org Although this compound itself is not a fluorescent material due to its non-aromatic pyrazine (B50134) ring, it serves as a crucial synthetic precursor. The dihydro- form can be readily aromatized to the corresponding 2,3-dimethylquinoxaline, which can then be further functionalized through cross-coupling reactions to build the complex, conjugated structures required for OLED applications.

The following table showcases examples of quinoxaline derivatives used in OLEDs and their performance metrics, illustrating the potential of this class of compounds in materials science.

| Compound Type | Role in OLED | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (PE) | Ref. |

| TADF Emitter | Emissive Layer | 15.3% | 41.0 lm/W | rsc.org |

| Quinoxaline Derivative | Host/Transport Layer | - | - | google.com |

| Europium Complex | Emissive Layer | - | - | mdpi.com |

Catalytic Applications (e.g., Organocatalysis or Ligand in Metal Catalysis)

The nitrogen atoms in the quinoxaline scaffold possess lone pairs of electrons, making them potential coordination sites for metal ions. This property allows quinoxaline derivatives to act as ligands in metal-based catalysis.

For example, a silver(I) catena complex with 2,3-diethyl-7,8-dimethylquinoxaline has been synthesized, where the quinoxaline ligand acts as both a bridging bidentate and a monodentate ligand. nih.gov This demonstrates the ability of the quinoxaline core to coordinate with transition metals, forming polymeric structures. Such coordination complexes can exhibit catalytic activity. While this example uses a slightly different derivative, the fundamental coordinating ability resides in the quinoxaline nitrogen atoms, which are also present in this compound and its aromatic counterpart.

In the realm of organocatalysis, the basic nitrogen atoms of this compound could potentially act as a Brønsted or Lewis base to activate substrates in various organic transformations. Although specific applications of this compound as an organocatalyst are not widely reported, the broader class of nitrogen-containing heterocycles is extensively used in this field.

Development of Redox Mediators

Redox mediators are small molecules that can shuttle electrons between an electrode and a substrate, facilitating electrochemical reactions that would otherwise be slow. Quinone-type compounds are a well-known class of redox mediators due to their ability to undergo reversible two-electron, two-proton redox reactions. mdpi.comencyclopedia.pub

The this compound/2,3-dimethylquinoxaline pair is a hydroquinone/quinone-type system embedded within a heterocyclic framework. The dihydro- form can be oxidized to the quinoxaline, and the quinoxaline can be reduced back to the dihydro- form. This reversible redox behavior makes this compound a potential candidate for use as a redox mediator. Such mediators are crucial in various applications, including environmental remediation, microbial fuel cells, and electrosynthesis. mdpi.com The redox potential of the mediator can be tuned by modifying the substituents on the aromatic ring, allowing for the design of mediators for specific applications.

The table below lists various types of compounds used as redox mediators and their general area of application, providing context for the potential role of this compound.

| Mediator Class | Example Compound | Typical Application | Ref. |

| Quinones | Anthraquinone-2,6-disulfonate (AQDS) | Microbial redox processes, pollutant degradation | mdpi.com |

| Phenazines | Phenazine methosulfate (PMS) | Biological electrochemistry | researchgate.net |

| Viologens | Methyl Viologen | Electron transfer studies | researchgate.net |

| Dihydroquinoxalines | This compound | Potential for electrosynthesis and bioelectrochemistry | - |

Conclusions and Future Research Trajectories

Summary of Current Research Advances Pertaining to 2,3-Dimethyl-1,2-dihydroquinoxaline